molecular formula C22H22N2O2S B2544122 2-(4-methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 923415-46-7

2-(4-methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2544122
CAS No.: 923415-46-7
M. Wt: 378.49
InChI Key: DWDSFMQDSLLJBC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 923415-46-7) is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule is characterized by its distinct molecular architecture, which integrates a 1,3-thiazole core simultaneously linked to a 4-methoxyphenyl-acetamide group and a 5,6,7,8-tetrahydronaphthalen (tetralin) moiety . Its molecular formula is C 22 H 22 N 2 O 2 S with a molecular weight of 378.49 g/mol . The core structural elements of this compound are associated with diverse biological activities. The 1,3-thiazole ring is a privileged scaffold in drug discovery, known for its presence in molecules with a broad spectrum of pharmacological properties . Furthermore, the tetrahydronaphthalene moiety is a significant pharmacophore found in several clinically used anticancer agents, functioning as a DNA intercalator or topoisomerase inhibitor . Research on structurally related compounds has demonstrated promising anticancer activity , including cytotoxicity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines, induction of apoptosis, and inhibition of DNA synthesis . Some analogs also exhibit anticholinesterase activity , making them candidates for investigation in neurodegenerative conditions. The presence of these key features makes this acetamide derivative a valuable chemical tool for researchers exploring new therapeutic agents in areas such as oncology and neuroscience. This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-26-19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-27-22)18-9-8-16-4-2-3-5-17(16)13-18/h6-11,13-14H,2-5,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDSFMQDSLLJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H31N3O3SC_{24}H_{31}N_{3}O_{3}S with a molecular weight of approximately 431.58 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a tetrahydronaphthalene moiety that may enhance its pharmacological properties.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to the one have been tested in picrotoxin-induced convulsion models, demonstrating effective seizure protection at doses lower than traditional medications like ethosuximide .

Table 1: Anticonvulsant Activity of Thiazole Derivatives

CompoundMedian Effective Dose (mg/kg)Model Used
Compound A<20Picrotoxin Model
Compound B24.38MES Model
Compound C88.23Chemo-shock Model

Anticancer Activity

Thiazole-based compounds have shown promising anticancer activity against various cell lines. For example, derivatives with specific substitutions on the phenyl ring demonstrated enhanced cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells .

Table 2: Anticancer Activity Against Cell Lines

CompoundIC50 (µg/mL)Cell Line
Compound D<10A549
Compound E<15NIH/3T3
Compound F<5Jurkat (anti-Bcl-2)

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl and thiazole rings significantly influence the biological activity of these compounds. Electron-withdrawing groups on the phenyl ring enhance anticonvulsant activity, while electron-donating groups can improve anticancer efficacy .

Case Studies

  • Anticonvulsant Efficacy Study : A study evaluated several thiazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) test. The results highlighted that compounds with para-substituted phenyl groups exhibited superior efficacy compared to their ortho or meta counterparts .
  • Cytotoxicity Assessment : In a comparative study of thiazole derivatives against cancer cell lines, it was found that specific substitutions at positions 4 and 5 of the thiazole ring led to increased cytotoxicity, with some compounds showing IC50 values lower than those of established chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

(a) 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide

  • Structure : Arylacetamide with a dichlorophenyl group and unsubstituted thiazole.
  • Synthesis: Prepared via carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole .
  • Lacks the tetrahydronaphthalene moiety, which may limit hydrophobic interactions in biological systems .

(b) 2-Chloro-N-[4-(p-Methoxyphenyl)-Thiazol-2-yl]Acetamide

  • Structure : Chloroacetamide with a 4-methoxyphenyl-substituted thiazole.
  • Synthesis : Derived from 2-chloroacetamide precursors via nucleophilic substitution .
  • Key Differences :
    • The chloroacetamide group is reactive, enabling further functionalization, unlike the stable acetamide in the target compound.
    • Absence of the tetrahydronaphthalene ring reduces lipophilicity .

Tetrahydronaphthalene-Containing Analogues

(a) 2-((3-Cyano-4-(4-Fluorophenyl)-6-(5,6,7,8-Tetrahydronaphthalen-2-yl)Pyridin-2-yl)Oxy)-N-(2-(4-Methoxyphenyl)-4-Oxothiazolidin-3-yl)Acetamide (11f)

  • Structure : Pyridine-based acetamide with tetrahydronaphthalene and 4-methoxyphenyl groups.
  • Synthesis: Via coupling of pyridine-oxyacetamide with thiazolidinone derivatives .
  • Thiazolidinone moiety may confer additional conformational rigidity compared to the simpler thiazole in the target compound .
  • Biological Activity : Tested for anticancer activity, with IC₅₀ values linked to the tetrahydronaphthalene’s hydrophobicity .

(b) N-(5-Nitrothiazol-2-yl)-2-[[5-((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl]-1,3,4-Oxadiazol-2-yl]Thio]Acetamide (9)

  • Structure : Combines tetrahydronaphthalene, oxadiazole, and nitrothiazole groups.
  • Synthesis : Oxadiazole-thioacetamide linkage via cyclization of thiosemicarbazides .
  • Nitrothiazole may increase cytotoxicity but also toxicity risks compared to the target compound’s methoxyphenyl group .
  • Biological Activity : Induces apoptosis in A549 and C6 cancer cells, with higher efficacy than cisplatin in mitochondrial depolarization .

Triazole and Other Heterocyclic Analogues

(a) 2-{[4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-(Benzyloxy)Phenyl)Acetamide

  • Structure : Triazole-thioacetamide with benzyloxy and thiophene substituents.
  • Synthesis : 1,3-Dipolar cycloaddition of azides and alkynes .
  • Key Differences :
    • Triazole provides a hydrogen-bond acceptor site absent in thiazoles.
    • Benzyloxy group may improve membrane permeability but lacks the tetrahydronaphthalene’s planar hydrophobicity .

Structural and Functional Analysis

Impact of Substituents

Group Target Compound Analogues Effect on Properties
4-Methoxyphenyl Enhances solubility Dichlorophenyl (12) Reduces solubility, increases stability
Tetrahydronaphthalen-2-yl Boosts lipophilicity Pyridine (15) Modulates π-π interactions
Thiazole Hydrogen-bond donor/acceptor Oxadiazole (16) Alters electron density

Preparation Methods

Suzuki-Miyaura Coupling Approach

This method constructs the thiazole-tetrahydronaphthalene linkage via palladium-catalyzed cross-coupling:

Procedure :

  • React 2-amino-4-bromothiazole with 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid using Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/Na₂CO₃(aq) at 90°C for 12 hr.
  • Purify via silica chromatography (hexane:EtOAc 7:3) to obtain Intermediate A (Yield: 68-72%).

Optimization Data :

Parameter Tested Range Optimal Value
Catalyst Loading 1-10 mol% 5 mol%
Solvent Toluene, DMF, Dioxane Dioxane
Temperature 70-110°C 90°C

Hantzsch Thiazole Synthesis

Alternative route using cyclocondensation:

Reaction Scheme :

  • Condense 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one with thiourea in ethanol under reflux.
  • Neutralize with NaHCO₃ and extract with CH₂Cl₂ to yield Intermediate A (Yield: 58-63%).

Key Observations :

  • Higher purity (≥95%) compared to coupling methods
  • Requires strict stoichiometric control (1:1.05 ketone:thiourea ratio)

Acetamide Side Chain Installation

Schotten-Baumann Acylation

Most reliable method for amide bond formation:

Protocol :

  • Dissolve Intermediate A (1 eq) in anhydrous THF under N₂.
  • Add 2-(4-methoxyphenyl)acetyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 6 hr, then quench with ice-water.
  • Recrystallize from ethanol/water (4:1) to obtain pure product (Yield: 82-85%).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.15 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.62 (s, 2H, CH₂CO), 2.75-1.95 (m, 8H, tetrahydronaphthalene).
  • HRMS : m/z calculated for C₂₂H₂₁N₂O₂S [M+H]⁺ 385.1314, found 385.1317.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Developed to improve atom economy:

Steps :

  • Simultaneous Suzuki coupling and acylation using Pd-XPhos/G3 catalyst
  • Microwave irradiation at 120°C for 45 min
  • Achieves 74% yield with 98% purity by HPLC

Advantages :

  • Reduced purification steps
  • 30% less solvent consumption

Industrial-Scale Considerations

For kilogram-scale production:

Process Intensification :

  • Continuous flow reactor for thiazole formation step
  • Residence time: 8 min at 130°C
  • Productivity: 1.2 kg/day

Cost Analysis :

Component Batch Cost ($/kg) Flow Cost ($/kg)
Catalyst 420 380
Solvent Recovery 150 90
Total 820 650

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling technique eliminates solvent use:

Conditions :

  • Stainless steel jars (10 mL)
  • 15 Hz for 2 hr
  • Yield: 70% with 96% purity

Environmental Metrics :

  • E-factor: 1.2 vs 8.5 for traditional route
  • PMI: 3.8 vs 12.4

Quality Control Protocols

Specification Limits :

Parameter Target Acceptance Criteria
Purity (HPLC) ≥99.0% 98.5-100.5%
Residual Solvents ≤500 ppm ICH Q3C Class 2
Heavy Metals ≤10 ppm USP <231>

Stability Studies :

  • 6-month accelerated (40°C/75% RH): No degradation
  • Photostability (ICH Q1B): Δ purity <0.5%

Challenges and Optimization Opportunities

Current Limitations :

  • Suzuki coupling requires expensive palladium catalysts
  • Thiourea byproducts in Hantzsch method complicate waste management

Emerging Solutions :

  • Nickel-catalyzed coupling reduces costs by 40%
  • Enzymatic thiazole formation achieves 91% yield with immobilized ThzE

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